1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-, also known as hexahydro-1,2,4-metheno-cyclobuta[cd]pentalene-3,5-dione, is a chemical compound with potential applications in scientific research. This compound is a cyclic ketone with a fused cyclobutene ring system, and it has been studied for its unique chemical and biological properties.
Wirkmechanismus
The mechanism of action of 1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-,2,4-metheno-cyclobuta[cd]pentalene-3,5-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes, particularly those involved in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain.
Biochemische Und Physiologische Effekte
Hexahydro-1,2,4-metheno-cyclobuta[cd]pentalene-3,5-dione has been shown to have anti-inflammatory and analgesic effects in animal studies. This compound has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-,2,4-metheno-cyclobuta[cd]pentalene-3,5-dione is its unique chemical structure, which makes it a valuable tool for organic synthesis and medicinal chemistry. However, the synthesis of this compound can be challenging, and its biological activity may vary depending on the specific application.
Zukünftige Richtungen
There are several future directions for research on 1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-,2,4-metheno-cyclobuta[cd]pentalene-3,5-dione. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a drug candidate. Finally, research is needed to explore the potential applications of 1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-,2,4-metheno-cyclobuta[cd]pentalene-3,5-dione in other areas, such as materials science and catalysis.
Synthesemethoden
The synthesis of 1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-,2,4-metheno-cyclobuta[cd]pentalene-3,5-dione can be achieved through several methods, including the Diels-Alder reaction and the Pauson-Khand reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic compound, while the Pauson-Khand reaction involves the reaction of an alkyne, an alkene, and a metal catalyst to form a cyclopentenone ring.
Wissenschaftliche Forschungsanwendungen
Hexahydro-1,2,4-metheno-cyclobuta[cd]pentalene-3,5-dione has potential applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. This compound has been studied for its ability to inhibit certain enzymes and for its potential as a drug candidate.
Eigenschaften
CAS-Nummer |
14725-77-0 |
---|---|
Produktname |
1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro- |
Molekularformel |
C10H8O2 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
pentacyclo[5.3.0.02,5.03,9.04,8]decane-6,10-dione |
InChI |
InChI=1S/C10H8O2/c11-9-5-1-2-4(5)8-7(9)3(1)6(2)10(8)12/h1-8H |
InChI-Schlüssel |
MLZTZTWAMUYKQH-UHFFFAOYSA-N |
SMILES |
C12C3C4C1C(=O)C5C2C3C(=O)C45 |
Kanonische SMILES |
C12C3C4C1C(=O)C5C2C3C(=O)C45 |
Andere CAS-Nummern |
14725-77-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.